2-(4-Methylthiazol-5-yl)ethanamine
Overview
Description
2-(4-Methylthiazol-5-yl)ethanamine is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methylthiazol-5-yl)ethanamine are histamine receptors . These receptors play a crucial role in various neurological functions such as memory, learning, cognition, and sleep .
Mode of Action
It is known to interact with histamine receptors, which are involved in various neurological functions .
Biochemical Pathways
This compound is involved in the modulation of the NO/cGMP pathway . This pathway plays a significant role in the regulation of inflammation and oxidative stress .
Pharmacokinetics
It is known that the compound is a pale brown liquid and should be stored at 0-8 °c .
Result of Action
This compound has been shown to ameliorate cognitive impairment via modulation of oxidative stress and the Nuclear Factor Kappa B (NF-κB) signaling pathway in chronic cerebral hypoperfusion-associated spontaneously hypertensive rats . It increases NO and cGMP production, restores mitochondrial membrane potential, and attenuates oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain . Furthermore, it markedly inhibits the iNOS activity and decreases TNF-α expression via inhibiting the NF-κB signaling pathway .
Action Environment
It is known that the compound is stable at low temperatures (0-8 °c) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethanamine typically involves the reaction of 4-methylthiazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiazolidines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methylthiazol-5-yl)ethanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: Another thiazole derivative with similar structural features.
2-(4-Methylthiazol-5-yl)ethanaMine coMpound with 1,2-dihydroperoxyethyne: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to interact with histamine receptors and modulate pain and inflammation pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAQJFUNSFVSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276836 | |
Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58981-35-4 | |
Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.